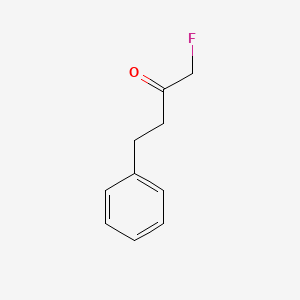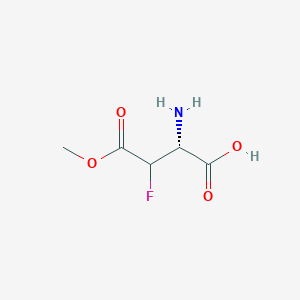
5-Demethoxy-5-oxoavermectin A1a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Demethoxy-5-oxoavermectin A1a is a derivative of avermectin, a group of compounds produced by the bacterium Streptomyces avermitilis. Avermectins are known for their potent antiparasitic properties and are widely used in agriculture and medicine to control parasitic infections . This compound is particularly notable for its use in the preparation of other avermectin and milbemycin derivatives .
Méthodes De Préparation
The synthesis of 5-Demethoxy-5-oxoavermectin A1a involves several key steps. The compound is derived from the polyketide pathway, which includes the biosynthesis of starter units, formation of initial aglycons, and post-polyketide modifications . Industrial production typically involves fermentation processes using genetically engineered strains of Streptomyces avermitilis, followed by chemical modifications to achieve the desired structure .
Analyse Des Réactions Chimiques
5-Demethoxy-5-oxoavermectin A1a undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are typically other avermectin derivatives with modified functional groups .
Applications De Recherche Scientifique
5-Demethoxy-5-oxoavermectin A1a has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules . In biology and medicine, it is studied for its cytoprotective effects on kidney epithelial cells and its potential as an antiparasitic agent . Industrially, it is used in the production of pesticides and veterinary medicines .
Mécanisme D'action
The mechanism of action of 5-Demethoxy-5-oxoavermectin A1a involves the modulation of amino acid-gated chloride channels. This modulation leads to an increase in chloride ion permeability, resulting in hyperpolarization of the nerve and muscle cells of parasites, ultimately causing paralysis and death . The compound specifically targets glutamate-gated chloride channels, which are unique to invertebrates .
Comparaison Avec Des Composés Similaires
5-Demethoxy-5-oxoavermectin A1a is similar to other avermectin derivatives such as ivermectin, abamectin, doramectin, eprinomectin, moxidectin, and selamectin . it is unique in its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties . These differences make it particularly useful in certain applications where other avermectin derivatives may not be as effective .
Propriétés
Formule moléculaire |
C48H70O14 |
|---|---|
Poids moléculaire |
871.1 g/mol |
Nom IUPAC |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione |
InChI |
InChI=1S/C48H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-39,41-45,50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Clé InChI |
OREMDKVSTHGUST-WNNKMZGNSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
SMILES canonique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)



![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
